molecular formula C17H16N2O3 B2737307 (2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 298217-73-9

(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2737307
CAS No.: 298217-73-9
M. Wt: 296.326
InChI Key: AUXFNOMDTIZTSH-VQHVLOKHSA-N
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Description

(2E)-N-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by:

  • Core structure: An α,β-unsaturated acrylamide scaffold with a trans (E)-configuration.
  • Substituents:
    • Aromatic ring A: 3,4-Dimethylphenyl group (electron-donating methyl groups).
    • Aromatic ring B: 3-Nitrophenyl group (electron-withdrawing nitro group).

This compound belongs to the N-arylcinnamamides class, which has demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities in structural analogs .

Properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-8-15(10-13(12)2)18-17(20)9-7-14-4-3-5-16(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXFNOMDTIZTSH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by two aromatic rings and a prop-2-enamide backbone, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.33 g/mol
  • IUPAC Name : (E)-N-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The presence of nitro and dimethyl groups enhances its ability to interact with microbial enzymes and disrupt cellular processes. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been a subject of investigation. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to undergo bioreduction within cells, leading to the formation of reactive intermediates that can cause DNA damage and subsequently trigger cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This property makes it a candidate for further development as an anti-inflammatory agent.

The biological activity of this compound is attributed to its structural features:

  • Nitro Group : This group can be reduced to form reactive species that interact with cellular macromolecules.
  • Dimethyl Substituents : These may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake.
  • Aromatic Rings : The presence of aromatic systems allows for π-π stacking interactions with biological targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamideSimilar backbone; para-substitutionVaries in reactivity
(2E)-N-(3-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamideContains chlorine instead of methyl groupsDifferent antimicrobial profile
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamideMethoxy groups instead of methyl groupsEnhanced solubility; potential for different biological activity

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Study : Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key physicochemical parameters is summarized in Table 1.

Table 1: Physicochemical Properties of Selected Cinnamanilides

Compound Name Molecular Formula Molecular Weight (Da) LogP Hydrogen Bond Acceptors Rotatable Bonds
(2E)-N-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide C₁₇H₁₆N₂O₃ 296.33 3.71* 5 6
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) C₁₆H₁₀Cl₂F₃NO 360.16 4.82 3 4
(2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide C₁₇H₁₅ClN₂O₃ 330.80 3.5 5 7
(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide C₁₈H₁₈N₂O₅ 342.34 3.71 7 6

Key Observations :

  • Lipophilicity (LogP) : The nitro group in the target compound reduces LogP compared to chlorinated analogs (e.g., 2j), which exhibit higher hydrophobicity critical for membrane penetration .
  • Electron-withdrawing vs.
Antimicrobial Activity

Table 2: Antimicrobial Efficacy of Selected Compounds

Compound MIC Against S. aureus (µM) MIC Against MRSA (µM) Activity Against Mycobacteria
Target compound* N/A N/A N/A
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 0.12 0.15 Active (MIC: 0.2–0.5 µM)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 0.08 0.10 Not tested
(2E)-N-[2-(4-Chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide 1.5 2.0 Inactive

Findings :

  • Chlorinated derivatives (e.g., 2j) exhibit superior antibacterial activity due to enhanced lipophilicity and membrane disruption .
  • Nitro-substituted analogs show moderate activity, suggesting that the nitro group alone is insufficient for broad-spectrum efficacy .
Cytotoxicity

Table 3: Cytotoxicity Profiles

Compound IC₅₀ (THP-1 Cells, µM) Selectivity Index (vs. S. aureus)
Target compound* N/A N/A
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) >10 >83
(2E)-N-[3-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (2i) 8.5 42

Key Trends :

  • Chlorinated derivatives with trifluoromethyl groups (e.g., 2j) show low cytotoxicity, making them promising drug candidates .
  • Nitro groups may increase oxidative stress, but this is offset by methyl substituents in the target compound, which could improve safety .

Structure-Activity Relationships (SAR)

Chlorination: 3,4-Dichloro substitution on ring B significantly enhances antibacterial activity compared to mono-chloro or nitro groups .

Trifluoromethyl groups : Improve potency against resistant strains (e.g., MRSA) by increasing metabolic stability .

Methyl substituents : 3,4-Dimethyl groups on ring A likely reduce cytotoxicity by sterically shielding reactive intermediates .

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